molecular formula C21H26N2O2 B3060990 Desoxyvincamine CAS No. 21019-23-8

Desoxyvincamine

Cat. No. B3060990
CAS RN: 21019-23-8
M. Wt: 338.4 g/mol
InChI Key: BOAFIDYFQWIRTC-QFUCXCTJSA-N
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Description

Desoxyvincamine is a naturally occurring indole alkaloid . It is extracted from the pink periwinkle plant, Catharanthus roseus G. Don . It has been used clinically for the prevention and treatment of cerebrovascular disorders and insufficiencies .


Synthesis Analysis

The synthesis of vincamine and its congeners involves the cyclization between indole C2 position and an iminium salt, to generate the C ring . This cyclization could be accessed exploiting a Bischler-Napieralski or a Pictet-Spengler reaction .


Molecular Structure Analysis

The Deoxyvincamine molecule contains a total of 55 bond(s) . It has a molecular weight of 338.4 g/mol . The molecular formula of Deoxyvincamine is C21H26N2O2 .


Chemical Reactions Analysis

The chemical reactions involving vincamine and its congeners are based on the cyclization between indole C2 position and an iminium salt, to generate the C ring . This cyclization could be accessed exploiting a Bischler-Napieralski or a Pictet-Spengler reaction .


Physical And Chemical Properties Analysis

Desoxyvincamine has a molecular weight of 338.4 g/mol . It has a molecular formula of C21H26N2O2 . Other physical and chemical properties specific to Desoxyvincamine were not found in the search results.

Scientific Research Applications

Enhanced Solubility and Drug Formulation

Desoxyvincamine, like many pharmacologically active compounds, faces challenges related to its solubility in water. Research into the solubility and solvation behavior of drugs has pointed towards innovative solutions using deep eutectic solvents (DESs). These solvents, which are a mix of two or more components forming a eutectic with a melting point lower than either of the individual components, have been shown to significantly increase the solubility of drugs. This property is crucial for the development of new drug formulations, enabling higher efficacy and bioavailability of drugs including desoxyvincamine. Specifically, DESs containing choline chloride with urea, ethylene glycol, or glycerol have shown promise in solubilizing drugs more effectively than traditional solvents. This advancement in drug solubility and formulation can lead to more effective therapeutic agents with potential applications across a range of medical conditions (Mokhtarpour, Shekaari, Zafarani-Moattar, & Golgoun, 2020).

Analytical Applications in Chromatography

Deep eutectic solvents have also found applications in analytical chemistry, particularly in improving the separation of bioactive compounds during chromatographic processes. The unique properties of DESs, such as their solvation capabilities and interaction with bioactive molecules, have been utilized to enhance the chromatographic separation of compounds including alkaloids. By serving as novel mobile phase additives, DESs have contributed to better resolution and separation efficiency in high-performance liquid chromatography (HPLC), a critical aspect in the analysis of complex biological samples and the purification of specific compounds such as desoxyvincamine. This application not only improves the analytical detection of these compounds but also aids in the study of their pharmacokinetics and metabolism (Tan, Zhang, Wan, & Qiu, 2016).

Electrochemical Applications

The electrochemical properties of compounds can be significantly influenced by the solvent environment. Research into the redox characteristics of various ions in different deep eutectic solvents has provided insights that could be applicable to studying the electrochemical behavior of desoxyvincamine. By understanding how DESs affect the electrochemical properties of ions, researchers can develop better electrochemical sensors and probes for drugs and bioactive compounds. This knowledge is crucial for the development of novel diagnostic tools and for understanding the interaction between drugs and their targets at the molecular level (Xu, Ma, Su, Qiao, Leung, Shah, & Xu, 2019).

Mechanism of Action

While the exact mechanism of action for Desoxyvincamine is not specified in the search results, vincamine, a related compound, has been shown to exhibit antioxidant activity and has been used clinically for the prevention and treatment of cerebrovascular disorders and insufficiencies .

properties

IUPAC Name

methyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,17,19H,3,6,9-13H2,1-2H3/t17-,19-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAFIDYFQWIRTC-QFUCXCTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943319
Record name Methyl 14,15-dihydroeburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxyvincamine

CAS RN

21019-23-8
Record name Methyl (3α,14α,16α)-14,15-dihydroeburnamenine-14-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21019-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxyvincamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021019238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 14,15-dihydroeburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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